An In-Depth Technical Guide to Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate: Properties, Synthesis, and Medicinal Chemistry Applications
An In-Depth Technical Guide to Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate: Properties, Synthesis, and Medicinal Chemistry Applications
This guide provides a comprehensive technical overview of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate, a specialized fluorinated building block of significant interest to researchers and professionals in drug development. While specific experimental data for this exact derivative is not extensively published, this document synthesizes information from its non-fluorinated parent compound and established principles of fluorine in medicinal chemistry to provide a robust and insightful resource. We will explore its core chemical properties, plausible synthetic strategies, and the strategic rationale for its application in modern drug discovery programs.
Introduction: The Strategic Value of Fluorinated Tetrahydropyrans
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its saturated, non-planar structure is frequently employed as a bioisostere for phenyl rings or other cyclic systems to improve physicochemical properties such as solubility and metabolic stability while providing a three-dimensional vector for substituent exploration.[3][4]
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[5][6][7] The strategic placement of a fluorine atom, particularly at a stereogenic center, can have profound effects. Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate combines these two powerful motifs: a versatile saturated heterocycle and the unique influence of a quaternary, fluorine-bearing stereocenter. This makes it a highly valuable, albeit specialized, building block for accessing novel chemical space and optimizing drug-like properties.
Part 1: The Parent Scaffold: Methyl tetrahydro-2H-pyran-4-carboxylate
To understand the properties of the fluorinated derivative, we must first establish a baseline with its well-characterized, non-fluorinated parent compound, Methyl tetrahydro-2H-pyran-4-carboxylate.
Physicochemical and Spectroscopic Properties
This compound is a stable, liquid ester commonly used as an intermediate in organic synthesis.[][9] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 110238-91-0 | [][10][11] |
| Molecular Formula | C₇H₁₂O₃ | [][9][10] |
| Molecular Weight | 144.17 g/mol | [][10][11] |
| Appearance | Liquid | |
| Density | 1.080 g/mL at 20 °C | [10] |
| Boiling Point | 197 °C | [] |
| Flash Point | 86.0 °C (186.8 °F) - closed cup | |
| InChIKey | CNCMVGXVKBJYNU-UHFFFAOYSA-N | [][11] |
Spectroscopic Data (¹H NMR):
-
Solvent: CDCl₃
-
Frequency: 300 MHz
-
Chemical Shifts (δ): 1.70-1.80 (m, 4H), 2.47-2.52 (m, 1H), 3.34-3.43 (m, 2H), 3.65 (s, 3H), 3.88-3.95 (m, 2H).[10][12]
Standard Synthesis Protocol: Esterification of Tetrahydro-2H-pyran-4-carboxylic acid
The most direct and high-yielding synthesis involves a standard esterification of the corresponding carboxylic acid. The causality behind this choice is its simplicity, scalability, and use of common, cost-effective reagents.
Reaction: Tetrahydro-2H-pyran-4-carboxylic acid is reacted with a methylating agent, such as dimethyl sulfate, in the presence of a mild base to yield the target methyl ester.
Step-by-Step Methodology:
-
Setup: To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL) in a round-bottom flask, slowly add Tetrahydro-2H-pyran-4-carboxylic acid (1.00 g, 7.68 mmol).
-
Reagent Addition: Add dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux and maintain stirring for 3 hours.
-
Workup: After cooling to room temperature, remove the inorganic salts by filtration, washing the filter cake with acetone.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield Methyl tetrahydro-2H-pyran-4-carboxylate (approx. 1.1 g, 99% yield) as an oil, which can often be used in subsequent steps without further purification.[10][12]
Part 2: The Impact of C4-Fluorination
Introducing a fluorine atom at the C4 position dramatically alters the molecule's properties. This substitution creates a quaternary stereocenter and introduces a highly electronegative element directly adjacent to the carbonyl group.
Predicted Physicochemical Properties
The C-F bond is exceptionally strong and polarized, leading to predictable changes in the molecule's behavior.[7]
| Property | Parent Compound (C-H) | Predicted Fluorinated (C-F) | Rationale for Change |
| Acidity of α-proton | Normal (pKa ~25) | N/A (Quaternary Center) | The substitution removes the acidic alpha-proton, preventing enolization at this position. |
| Ester Hydrolysis Rate | Standard | Potentially Slower | The strong electron-withdrawing effect of fluorine can destabilize the tetrahedral intermediate of hydrolysis. |
| Lipophilicity (LogP) | ~0.4 (calculated)[11] | Increased (~0.6 - 0.8) | A single fluorine substitution typically increases lipophilicity, which can enhance membrane permeability.[7] |
| Metabolic Stability | Susceptible to α-oxidation | Highly Resistant | The C-F bond is much stronger than a C-H bond, blocking oxidative metabolism at the C4 position.[7] |
| Dipole Moment | Moderate | Increased | The highly polar C-F bond will significantly increase the overall molecular dipole moment. |
Synthetic Considerations and Plausible Route
Direct fluorination of the parent ester is not feasible. A more logical approach involves the fluorination of a suitable precursor, such as a β-keto ester, using an electrophilic fluorinating agent. This method is a self-validating system as the choice of reagents is standard for creating such motifs.
Plausible Synthesis Workflow:
Caption: Proposed synthesis of the target molecule via electrophilic fluorination.
Experimental Protocol (Hypothetical):
-
Preparation: Dissolve the starting β-keto ester, Methyl 4-oxotetrahydro-2H-pyran-4-carboxylate, in a suitable aprotic solvent like acetonitrile in a nitrogen-flushed flask.
-
Fluorination: Add an electrophilic fluorinating reagent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), portion-wise at room temperature. The use of such a reagent is a standard and reliable method for introducing fluorine adjacent to a carbonyl group.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching & Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to isolate Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate.
Applications in Medicinal Chemistry: A Strategic Building Block
The true value of this molecule lies in its utility as a specialized building block for introducing a fluorinated, space-exploring motif into a larger drug candidate. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing functional handles for further elaboration.
Rationale for Use:
-
Metabolic Blocking: The fluorine atom serves as an effective metabolic shield, preventing oxidation at a key position, which can increase a drug's half-life.[7]
-
Conformational Lock: The bulky fluorine atom can lock the conformation of the tetrahydropyran ring or influence the orientation of adjacent substituents, which can optimize binding to a biological target.
-
Modulation of pKa: The inductive electron-withdrawing effect of the fluorine can lower the pKa of nearby basic functional groups, which is a critical parameter for controlling a drug's ionization state, solubility, and off-target activity.[7]
Illustrative Workflow in Drug Discovery:
Caption: Use as an intermediate to incorporate the fluoro-THP motif into a drug target.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate is not available, prudent laboratory practices for similar fluorinated esters should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[13][14]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[14][15]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[13]
Conclusion
Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate represents a sophisticated and strategically valuable building block for drug discovery. By leveraging the desirable properties of the tetrahydropyran scaffold and augmenting them with the powerful influence of a C4-fluoro substituent, medicinal chemists can access novel compounds with potentially enhanced metabolic stability, optimized binding conformations, and fine-tuned physicochemical properties. While its direct synthesis and application data remain specialized, the principles outlined in this guide provide a solid foundation for its effective utilization in the development of next-generation therapeutics.
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